2-(3,5-Dimethylbenzoyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-7-11(2)9-12(8-10)14(16)13-5-3-4-6-15-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINQHLNZZSZGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642031 | |
| Record name | (3,5-Dimethylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-54-6 | |
| Record name | (3,5-Dimethylphenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3,5 Dimethylbenzoyl Pyridine and Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For 2-(3,5-Dimethylbenzoyl)pyridine (TGT), the most logical disconnection is at the carbon-carbon bond between the carbonyl group and one of the aromatic rings. This provides two primary retrosynthetic pathways (Figure 1).
Disconnection A: Breaking the bond between the carbonyl carbon and the pyridine (B92270) ring. This disconnection points to a nucleophilic pyridine synthon (e.g., a 2-pyridyl organometallic reagent) and an electrophilic 3,5-dimethylbenzoyl synthon (e.g., an acyl chloride or ester). This pathway is amenable to Grignard-type reactions or modern cross-coupling methodologies.
Disconnection B: Breaking the bond between the carbonyl carbon and the 3,5-dimethylphenyl ring. This approach suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, where the 1,3-dimethylbenzene (m-xylene) ring is acylated by a pyridine-2-carbonyl derivative. Alternatively, it suggests a nucleophilic 3,5-dimethylphenyl organometallic reagent reacting with a pyridine-2-carbonyl electrophile.
These fundamental disconnections form the basis for the synthetic strategies discussed in the following sections.
Classical Synthetic Approaches
Classical methods have long been the foundation for constructing ketone functionalities and remain relevant in many synthetic applications.
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, creating aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). organic-chemistry.orggoogle.com In principle, one could envision the acylation of 1,3-dimethylbenzene with pyridine-2-carbonyl chloride. The two methyl groups on the benzene (B151609) ring are ortho, para-directing and activating, favoring substitution at the 2-, 4-, or 6-positions. Acylation at the 2-position would yield the desired product.
However, a significant challenge arises when the pyridine ring is part of the acylating agent or the substrate. The basic nitrogen atom in the pyridine ring readily complexes with the Lewis acid catalyst. libretexts.org This coordination deactivates the pyridine ring towards electrophilic attack and can also render the catalyst ineffective, often preventing the reaction from occurring. libretexts.org For this reason, direct Friedel-Crafts acylation on a pyridine substrate is generally unsuccessful. The alternative, acylating m-xylene (B151644) with pyridine-2-carbonyl chloride, is more feasible, though the catalyst complexation with the product can necessitate using stoichiometric amounts of the Lewis acid. organic-chemistry.org
Syntheses based on Grignard reagents offer a powerful alternative for forming the C-C bond of the target ketone. This approach typically involves the reaction of an organomagnesium compound with an appropriate electrophile.
One viable pathway involves the reaction of a 2-pyridyl Grignard reagent, such as 2-pyridylmagnesium bromide (prepared from 2-bromopyridine (B144113) and magnesium), with 3,5-dimethylbenzaldehyde (B1265933). The resulting secondary alcohol is then oxidized to the target ketone, this compound. A variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions, can be employed for this transformation.
Alternatively, the Grignard reagent derived from 3,5-dimethylbromobenzene can be reacted with a pyridine-2-carboxylic acid derivative, such as an ester (e.g., methyl picolinate) or N,O-dimethylhydroxylamine amide (a Weinreb amide). The Weinreb amide approach is particularly effective as it forms a stable chelated intermediate that resists over-addition of the Grignard reagent, cleanly yielding the ketone upon acidic workup. The use of Grignard reagents for the synthesis of bipyridines and related structures has been demonstrated, highlighting the utility of this approach for coupling heteroaromatic rings. nih.govambeed.com
Condensation reactions, such as the Claisen or aldol (B89426) condensations, are fundamental C-C bond-forming reactions but are less direct for the synthesis of diaryl ketones like this compound. towson.edulibretexts.org A Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde, could theoretically be adapted. For example, reacting 2-acetylpyridine (B122185) with 3,5-dimethylbenzaldehyde would produce an α,β-unsaturated ketone (a chalcone). This intermediate would then require reduction of the double bond and subsequent oxidation of the resulting alkane to the ketone, a multi-step and often inefficient process.
A more specialized condensation for pyridine synthesis is the Bohlmann-Rahtz reaction, which condenses enamines with ethynylketones to form substituted pyridines. organic-chemistry.org However, this method constructs the pyridine ring itself rather than attaching a side chain to a pre-existing one, making it unsuitable for this specific target. While condensation reactions are powerful, their application to the direct synthesis of this compound is limited compared to other methods.
Catalytic and Advanced Synthetic Strategies
Modern organic synthesis increasingly relies on catalytic methods, particularly those using transition metals, which offer high efficiency, selectivity, and functional group tolerance under mild conditions.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds, including the diaryl ketone linkage. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly noteworthy. yonedalabs.comlibretexts.org
For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned:
Coupling an acyl chloride with an organoboron reagent: This involves the reaction of 3,5-dimethylbenzoyl chloride with a 2-pyridylboronic acid or its ester derivative. This carbonylative coupling directly forms the ketone.
Coupling an organohalide and an organoboron reagent: This involves reacting a 2-halopyridine (e.g., 2-bromopyridine) with 3,5-dimethylphenylboronic acid. This reaction is exceptionally versatile and tolerant of various functional groups. nih.govorganic-chemistry.org The resulting 2-(3,5-dimethylphenyl)pyridine (B2705953) can then be oxidized at the benzylic position to afford the final ketone, although this oxidation can be challenging.
A more direct and elegant approach is the carbonylative Suzuki coupling . In this variant, a 2-halopyridine is reacted with 3,5-dimethylphenylboronic acid under a carbon monoxide (CO) atmosphere. The palladium catalyst facilitates the insertion of CO to form an aroyl-palladium intermediate, which then couples with the boronic acid to yield the ketone directly. nih.gov
The general catalytic cycle for a Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >95 | organic-chemistry.org |
| Pd₂(dba)₃ (1-2) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 95 | nih.gov |
| Pyridine-based Pd(II) complex (0.25) | None | KOH | Water | 80 (Microwave) | 94 | nih.gov |
Another advanced method is the Fukuyama coupling , which is specifically designed for ketone synthesis. It involves the palladium-catalyzed reaction of an organozinc reagent with a thioester. rsc.org For the target molecule, this would entail reacting 3,5-dimethylphenylzinc chloride with S-ethyl 2-pyridinethioate. This method is known for its mild conditions and high yields in the synthesis of diaryl ketones. rsc.org
Rhodium(I)-Catalyzed Direct Arylation of Azines
A significant advancement in the synthesis of arylated azines is the rhodium(I)-catalyzed direct arylation. This method allows for the coupling of azines, such as quinolines and 2-substituted pyridines, with aryl bromides to produce ortho-arylated products. nih.gov The commercially available and air-stable catalyst [RhCl(CO)2]2 is effective for this transformation. nih.gov The reaction demonstrates good functional group tolerance, with electron-deficient and electron-rich aromatic bromides coupling in good yields. nih.gov Notably, functional groups like hydroxyl, chloro, fluoro, trifluoromethyl, ether, and ketone are compatible with the reaction conditions. nih.gov
Aroyl chlorides also serve as efficient coupling partners, leading to ortho-arylation products through a decarbonylation pathway. nih.gov For instance, the reaction of quinoline (B57606) with 3,5-dimethylbenzoyl chloride in toluene at 175 °C for 24 hours yields 2-(3,5-dimethylphenyl)-quinoline. nih.gov
The proposed mechanism for this catalytic direct arylation involves a series of steps. It is suggested that unfavorable steric interactions in the N-bound complex of ortho-substituted pyridines shift the equilibrium towards the C2-bound rhodium complexes, which are crucial for successful arylation. nih.gov The catalytic cycle may involve oxidative addition of the aroyl chloride, followed by decarbonylation. nih.gov
Asymmetric Catalysis for Related Chiral Derivatives
The development of chiral pyridine-derived ligands has been instrumental in the field of asymmetric synthesis. nih.gov These ligands have been applied in a variety of transition-metal-catalyzed reactions to produce chiral molecules with high enantioselectivity. nih.gov While direct asymmetric catalysis to form chiral derivatives of this compound is a specialized area, the principles of asymmetric catalysis using chiral pyridine-containing ligands are well-established. nih.govscispace.com
For example, planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have been developed and used as effective enantioselective nucleophilic catalysts. scispace.com These catalysts have proven successful in processes like the enantioselective addition of alcohols to ketenes and the kinetic resolution of secondary alcohols. scispace.com
In a different approach, the asymmetric formal [3 + 3] annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide with benzyl (B1604629) methyl ketone has been investigated using various organocatalysts, including salts of natural amino acids and chiral bifunctional derivatives. mdpi.com This reaction leads to the formation of trisubstituted cyclohexenone with two stereogenic centers, and the choice of catalyst can determine which enantiomer of the product is formed. mdpi.com
A chiral bis(imidazolidine)pyridine (PyBidine)-Ni(OTf)2 complex has been shown to effectively catalyze the asymmetric Friedel-Crafts reaction of 2-vinylindoles with nitroalkenes, yielding chiral indoles with high enantioselectivity. nih.gov
These examples highlight the potential for creating chiral derivatives related to the 2-benzoylpyridine (B47108) scaffold through asymmetric catalysis, a crucial strategy for the synthesis of enantiomerically pure compounds.
Nucleophilic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) represents a fundamental pathway for the synthesis of substituted aromatic compounds. masterorganicchemistry.com In the context of pyridine derivatives, this can involve the displacement of a leaving group on the pyridine ring by a nucleophile. While the classic SNAr mechanism involves an addition-elimination sequence on an electron-poor aromatic ring, other mechanisms like the benzyne (B1209423) mechanism can also operate under specific conditions. masterorganicchemistry.comyoutube.com
A modular synthesis of benzoylpyridines has been developed utilizing a reductive arylation strategy. This approach involves a light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines, followed by an oxidation step. nih.gov The initial photochemical step generates a ketyl radical from the aldehyde, which then couples with a radical anion of the cyanopyridine. nih.gov Subsequent elimination of the nitrile anion yields the final benzoylpyridine product. nih.gov This method is amenable to various substituted benzaldehydes, including those with halogen and trifluoromethyl groups. nih.gov
Benzoylation Reactions Utilizing Specific Catalysts (e.g., 4-Dimethylaminopyridine)
Benzoylation reactions are a common method for the formation of benzoyl derivatives. The use of catalysts like 4-(dimethylamino)pyridine (DMAP) is well-known to facilitate acylation reactions. scispace.com Planar-chiral derivatives of DMAP have been synthesized and utilized as effective enantioselective nucleophilic catalysts in various reactions. scispace.com While a specific example for the direct synthesis of this compound using a DMAP catalyst was not found in the provided search results, the general principle of using such catalysts for acylation is a cornerstone of organic synthesis.
Optimization of Reaction Conditions and Process Efficiency
The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions. This includes factors such as the choice of catalyst, solvent, temperature, and reaction time.
For instance, in the palladium-catalyzed intramolecular C–H arylation of pyridine derivatives, the choice of ligand was found to be crucial. beilstein-journals.org While the reaction proceeded in the absence of a phosphine (B1218219) ligand, the yields were significantly improved with the addition of ligands like triphenylphosphine (B44618) (PPh3) or CyJohnPhos. beilstein-journals.org The optimal ligand was found to be dependent on the specific substrate. beilstein-journals.org Further improvements in yield were achieved by the addition of tetra-n-butylammonium bromide and pivalic acid in some cases. beilstein-journals.org
In a one-step oxidation synthesis of 2-benzoylpyridine from phenyl(pyridine-2-yl)methanol, the reaction conditions were optimized to use an ionic hydride as a catalyst and dry air or oxygen as the oxidant at a temperature of 0-30 °C, achieving a yield of up to 95%. google.com
The following table provides an example of reaction condition optimization for the C–H arylation of a pyridine derivative:
| Entry | Temperature (°C) | Base (equiv) | Time (h) | Ligand | Yield (%) |
| 1 | 90 | K2CO3 (1.0) | 24 | none | 7 |
| 2 | 110 | K2CO3 (1.0) | 24 | none | 42 |
| 3 | 130 | K2CO3 (1.0) | 24 | none | 49 |
| 4 | 110 | K2CO3 (3.0) | 24 | none | 59 |
| 5 | 110 | K2CO3 (3.0) | 24 | L3 (CyJohnPhos) | 90 |
| 6 | 110 | K2CO3 (3.0) | 24 | L4 (PPh3) | 94 |
| Data adapted from a study on the synthesis of multiply fused heteroaromatic compounds. beilstein-journals.org |
Purification Techniques and Isolation Methodologies
The isolation and purification of the target compound from the reaction mixture is a critical final step in any synthetic procedure.
Column Chromatography
Column chromatography is a widely used and effective technique for the purification of organic compounds. rsc.org This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). rsc.org
In the synthesis of 2-benzoylpyridine and its analogues, column chromatography is frequently employed to isolate the desired product from unreacted starting materials, byproducts, and catalysts. rsc.orgchemicalbook.com The choice of eluent system, often a mixture of solvents like n-hexane and ethyl acetate (B1210297), is crucial for achieving good separation. rsc.orgchemicalbook.com The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org
For example, in the Rh(I)-catalyzed direct arylation to produce 2-(3,5-dimethylphenyl)-quinoline, the crude product was purified by flash chromatography using an ethyl acetate/hexanes gradient. nih.gov Similarly, in a tandem approach to construct pyridine derivatives, the residue after reaction workup was purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. rsc.org
The table below summarizes the use of column chromatography in various synthetic procedures for pyridine derivatives.
| Synthetic Method | Stationary Phase | Eluent System | Reference |
| Rh(I)-Catalyzed Direct Arylation | Silica Gel | Ethyl acetate/hexanes gradient | nih.gov |
| Tandem Pyridine Synthesis | Silica Gel | 0-20% Ethyl acetate/hexanes gradient | rsc.org |
| Synthesis from Pyridine and Benzyl alcohol | Silica Gel | n-hexane/EtOAc (4/1) | chemicalbook.com |
Recrystallization
Recrystallization is a fundamental purification technique in chemistry used to refine solid compounds based on their differential solubility in a given solvent at varying temperatures. The process generally involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point.
For aromatic ketones and pyridine derivatives like this compound and its analogues, a range of solvents can be considered. The choice often depends on the specific polarity and substitution pattern of the molecule. General practice suggests that solvents with similar functional groups to the compound being purified can be effective solubilizers. rochester.edu For ketones, solvents like acetone (B3395972) may be a good starting point. rochester.eduyoutube.com
Solvent Systems for Recrystallization:
A single-solvent system is often preferred for its simplicity. However, when a suitable single solvent cannot be identified, a mixed-solvent system (binary solvent system) can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble. The impure solid is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy (the saturation point), after which the solution is cooled to induce crystallization.
Based on general principles for the recrystallization of aromatic ketones and pyridine-containing molecules, several solvent systems can be proposed. rochester.eduyoutube.comreddit.comcreative-chemistry.org.ukpitt.edu
Table 1: Potential Recrystallization Solvents for this compound and Analogues
| Solvent/Mixture | Type | Rationale/Notes |
|---|---|---|
| Ethanol | Single Solvent | A common and effective solvent for a wide range of organic compounds, including those with aromatic and ketone functionalities. creative-chemistry.org.uk |
| Methanol (B129727)/Water | Mixed Solvent | Methanol acts as the 'good' solvent, and water as the 'anti-solvent'. This is a common mixture for moderately polar compounds. reddit.com |
| Acetone/Water | Mixed Solvent | Acetone is a good solvent for ketones; water can be used as the anti-solvent. reddit.com |
| Heptane (B126788)/Ethyl Acetate | Mixed Solvent | A versatile mixture where ethyl acetate is the more polar 'good' solvent and heptane is the nonpolar 'anti-solvent'. reddit.com |
| Toluene/Hexane (B92381) | Mixed Solvent | Suitable for aromatic compounds, with toluene providing solubility and hexane acting as the anti-solvent upon cooling. reddit.com |
| Acetonitrile | Single Solvent | Often used for compounds containing aromatic rings. youtube.com |
This table is generated based on general chemical principles and examples of related compounds. Optimal solvent selection would require experimental validation.
The process of recrystallization, when performed meticulously, can significantly enhance the purity of the final compound, which is crucial for accurate analytical characterization and for its use in subsequent synthetic steps.
Preparative Thin-Layer Chromatography (TLC)
Preparative Thin-Layer Chromatography (Prep TLC) is a chromatographic technique used for the purification of small quantities of a compound, typically in the range of milligrams to several hundred milligrams. chemrxiv.orgrochester.edu It operates on the same principles as analytical TLC, involving a solid stationary phase (commonly silica gel or alumina (B75360) coated on a glass or aluminum plate) and a liquid mobile phase (the eluent). The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases.
The general procedure for preparative TLC involves applying a concentrated solution of the crude product as a narrow band near the bottom of the plate. rochester.edu The plate is then placed in a sealed chamber containing the chosen eluent. As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates, leading to their separation into distinct bands. After development, the separated bands are visualized, typically under UV light for UV-active compounds. rochester.edu The band corresponding to the desired product is then physically scraped from the plate, and the compound is extracted from the adsorbent material using a polar solvent. rochester.edu
Eluent Systems for Preparative TLC:
The selection of the eluent system is paramount for achieving good separation. The ideal eluent should provide a significant difference in the retention factors (Rf) of the components to be separated. The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For preparative TLC, an Rf value for the target compound in the range of 0.2 to 0.4 is often considered optimal to ensure good separation from both less polar and more polar impurities.
For the purification of this compound and its analogues, various solvent systems can be employed as eluents. The choice is guided by the polarity of the target compound. A common starting point for many organic compounds is a mixture of a nonpolar solvent like petroleum ether (PE) or hexane and a more polar solvent like ethyl acetate (EA) or dichloromethane (B109758) (DCM). The polarity of the eluent is fine-tuned by adjusting the ratio of these solvents.
Several examples from the literature demonstrate the use of preparative TLC for the purification of pyridine derivatives. rsc.orgnih.govnih.gov
Table 2: Exemplary Eluent Systems for Preparative TLC of Pyridine Derivatives
| Eluent System (v/v) | Compound Type | Reference |
|---|---|---|
| Petroleum Ether / Ethyl Acetate (5:1) | Phenylpyridine derivative | rsc.org |
| Petroleum Ether / Dichloromethane (2:1) | Dichlorophenylpyridine derivative | rsc.org |
| Dichloromethane / Methanol (30:1) | Pyridine 1-oxide derivative | [No specific reference] |
| Hexane / Diethyl Ether / Formic Acid (80:20:2) | Lipids (for general separation) | nih.gov |
This table provides examples from the literature for related compound classes and should be used as a guide. The optimal eluent for this compound would need to be determined experimentally via analytical TLC.
Preparative TLC is a valuable tool for obtaining a pure sample, especially when dealing with small-scale reactions or when column chromatography is less practical. chemrxiv.org The loading capacity of a preparative TLC plate depends on its thickness and the difficulty of the separation, typically ranging from 10 mg to over 100 mg. rochester.edu
Spectroscopic Characterization of 2 3,5 Dimethylbenzoyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a detailed map of the atomic connectivity can be constructed.
The ¹H NMR spectrum of 2-(3,5-Dimethylbenzoyl)pyridine is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the 3,5-dimethylphenyl moiety. The pyridine ring protons are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The protons on the dimethylphenyl ring will resonate in the aromatic region as well, but generally at slightly higher field than the pyridine protons. The methyl groups will give rise to a characteristic singlet in the upfield region (δ 2.0-2.5 ppm).
The expected signals are:
A singlet for the six protons of the two methyl groups.
A singlet for the proton at the 4-position of the dimethylphenyl ring.
A singlet for the two equivalent protons at the 2- and 6-positions of the dimethylphenyl ring.
A multiplet system for the four protons of the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet | 1H | Pyridine H-6 |
| ~8.0 | Triplet | 1H | Pyridine H-4 |
| ~7.9 | Doublet | 1H | Pyridine H-3 |
| ~7.5 | Triplet | 1H | Pyridine H-5 |
| ~7.4 | Singlet | 2H | Dimethylphenyl H-2', H-6' |
| ~7.2 | Singlet | 1H | Dimethylphenyl H-4' |
| ~2.4 | Singlet | 6H | 2 x CH₃ |
Note: The predicted chemical shifts are based on typical values for 2-aroylpyridines and substituted benzene (B151609) derivatives and may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of 12 distinct carbon signals are expected, as the two methyl groups and the corresponding aromatic carbons (C-3'/C-5' and C-2'/C-6') are chemically equivalent. The carbonyl carbon is the most deshielded and will appear at the lowest field (δ 190-200 ppm). The aromatic carbons will resonate in the δ 120-160 ppm range, while the aliphatic methyl carbons will be found at the highest field (δ ~20 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (Carbonyl) |
| ~155 | Pyridine C-2 |
| ~149 | Pyridine C-6 |
| ~138 | Dimethylphenyl C-3', C-5' |
| ~137 | Pyridine C-4 |
| ~136 | Dimethylphenyl C-1' |
| ~135 | Dimethylphenyl C-4' |
| ~128 | Dimethylphenyl C-2', C-6' |
| ~126 | Pyridine C-5 |
| ~122 | Pyridine C-3 |
| ~21 | 2 x CH₃ |
Note: These are predicted values based on known substituent effects on aromatic systems and may differ from experimental values.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For instance, the singlet at ~2.4 ppm would show a cross-peak with the carbon signal at ~21 ppm, confirming the methyl group assignment.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (which are not seen in HSQC) and for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:
Correlations from the methyl protons to the aromatic carbons C-2', C-3', C-4', and C-6' of the dimethylphenyl ring.
Correlations from the pyridine protons (H-3) to the carbonyl carbon (C=O), which would firmly establish the connection between the pyridine ring and the benzoyl moiety.
Correlations from the protons on the dimethylphenyl ring (H-2', H-6', H-4') to the carbonyl carbon.
Rotating Frame Overhauser Effect Spectroscopy (ROESY): This technique shows through-space correlations between protons that are in close proximity. In the case of this compound, a ROESY spectrum could provide insights into the preferred conformation of the molecule, particularly the relative orientation of the pyridine and dimethylphenyl rings around the carbonyl linker. For example, a correlation between the pyridine H-3 proton and the dimethylphenyl H-2'/H-6' protons would suggest a twisted conformation where these protons are spatially close.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule.
The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands for the ketone, the substituted pyridine ring, and the substituted benzene ring.
Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically in the range of 1660-1680 cm⁻¹, is characteristic of the C=O stretching vibration of the diaryl ketone. pressbooks.pubopenstax.orglibretexts.org This band is often strong and sharp, making it a key diagnostic feature. pressbooks.pubopenstax.orglibretexts.org
Aromatic C-H Stretch: The C-H stretching vibrations of both the pyridine and benzene rings are expected to appear in the region of 3000-3100 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
Aromatic C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings and the carbon-nitrogen bond in the pyridine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-H Bending: The in-plane and out-of-plane C-H bending vibrations of the aromatic rings provide information about the substitution pattern.
Table 3: Predicted IR and Raman Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=O Stretch (Ketone) | 1660 - 1680 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-H Bending | 690 - 900 | Medium to Strong |
Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak. The molecular formula is C₁₄H₁₃NO, giving a molecular weight of 211.26 g/mol .
The primary fragmentation pathway for benzophenones is typically alpha-cleavage on either side of the carbonyl group. miamioh.eduyoutube.com This would lead to two main fragmentation routes for this compound:
Loss of the 3,5-dimethylphenyl radical (C₉H₁₁) to form the 2-pyridinoyl cation.
Loss of the pyridin-2-yl radical (C₅H₄N) to form the 3,5-dimethylbenzoyl cation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure |
| 211 | [C₁₄H₁₃NO]⁺ (Molecular Ion) |
| 133 | [C₉H₉O]⁺ (3,5-Dimethylbenzoyl cation) |
| 105 | [C₆H₄NO]⁺ (2-Pyridinoyl cation) |
| 78 | [C₅H₄N]⁺ (Pyridin-2-yl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation, from further fragmentation) |
Note: The relative intensities of these fragment ions will depend on their relative stabilities.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high precision. The molecular formula of this compound is C₁₄H₁₃NO.
The expected exact mass for the protonated molecule [M+H]⁺ can be calculated by summing the exact masses of its constituent atoms (¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ¹⁶O = 15.9949).
Table 1: Theoretical Exact Mass for the Protonated Molecular Ion of this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₄H₁₄NO⁺ | 212.1070 |
An experimental HRMS measurement that provides a value within a few parts per million (ppm) of the calculated exact mass would serve as strong evidence for the correct elemental composition of the synthesized molecule.
Fragmentation Pattern Analysis
In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. For this compound, the fragmentation is expected to occur at the weaker bonds, primarily the C-C bond between the carbonyl group and the pyridine ring, and the C-C bond between the carbonyl group and the dimethylphenyl ring.
Based on the fragmentation patterns of similar aromatic ketones and pyridine derivatives, several key fragmentation pathways can be predicted:
Formation of the 3,5-dimethylbenzoyl cation: Cleavage of the bond between the carbonyl carbon and the pyridine ring would result in the formation of the 3,5-dimethylbenzoyl cation (m/z 133). This is often a stable and abundant fragment for aroyl compounds.
Formation of the 2-pyridylcarbonyl cation: Alternatively, cleavage of the bond between the carbonyl carbon and the dimethylphenyl ring would lead to the 2-pyridylcarbonyl cation (m/z 106).
Formation of the 2-pyridyl cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the 2-pyridylcarbonyl cation would yield the 2-pyridyl cation (m/z 78).
Formation of the 3,5-dimethylphenyl cation: Loss of CO from the 3,5-dimethylbenzoyl cation would result in the 3,5-dimethylphenyl cation (m/z 105).
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Structure |
| 211 | [C₁₄H₁₃NO]⁺ | Molecular Ion |
| 133 | [C₉H₉O]⁺ | 3,5-Dimethylbenzoyl cation |
| 106 | [C₆H₄NO]⁺ | 2-Pyridylcarbonyl cation |
| 105 | [C₈H₉]⁺ | 3,5-Dimethylphenyl cation |
| 78 | [C₅H₄N]⁺ | 2-Pyridyl cation |
The relative intensities of these fragment peaks would depend on the stability of the respective ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.
Electronic Transitions and Absorption Profiles
The UV-Vis spectrum of this compound is anticipated to show strong absorptions in the UV region. The primary electronic transitions expected are:
π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system extending over the pyridine and dimethylbenzoyl rings will give rise to these transitions.
n → π transitions:* This type of transition involves the promotion of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.
For aromatic ketones, the n → π* transition of the carbonyl group is a characteristic feature. The presence of the pyridine ring and the dimethylphenyl group will influence the position and intensity of these absorption bands.
Solvent Effects on Spectral Characteristics
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. The effect of the solvent on the different electronic transitions can provide further insight into their nature.
π → π transitions:* In the case of π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift (a shift to longer wavelengths). This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
n → π transitions:* For n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (a shift to shorter wavelengths). This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent (e.g., through hydrogen bonding), which increases the energy gap between the ground and excited states.
Table 3: Expected Solvent Effects on the UV-Vis Absorption of this compound
| Transition | Expected Shift with Increasing Solvent Polarity | Rationale |
| π → π | Bathochromic (Red Shift) | Stabilization of the more polar excited state. |
| n → π | Hypsochromic (Blue Shift) | Stabilization of the ground state non-bonding electrons. |
By analyzing the UV-Vis spectrum of this compound in a range of solvents with varying polarities (e.g., hexane (B92381), ethanol, water), it would be possible to distinguish between the π → π* and n → π* transitions and to further characterize the electronic structure of the molecule.
Computational and Theoretical Studies of 2 3,5 Dimethylbenzoyl Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of 2-(3,5-Dimethylbenzoyl)pyridine. nih.govnih.govscispace.com DFT methods, such as B3LYP with various basis sets, have been utilized to perform geometry optimization, analyze electronic structure, and predict molecular properties. nih.govresearchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity. researchgate.netnih.gov A smaller gap generally indicates higher reactivity. nih.gov For related pyridine (B92270) derivatives, FMO analysis has been conducted using DFT to evaluate their reactivity. nih.gov The HOMO and LUMO energies are also critical in predicting the electron-donating and electron-accepting capabilities of a molecule. researchgate.net
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netresearchgate.net The MEP map uses a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents positive potential regions, prone to nucleophilic attack. researchgate.net For various organic molecules, MEP analysis has been used to identify these reactive areas, with negative potentials often localized over electronegative atoms and positive potentials around hydrogen atoms. researchgate.net This analysis provides crucial information for understanding intermolecular interactions and reaction mechanisms. researchgate.netnih.gov
Conformational Landscape Exploration
The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be achieved through bond rotations. Exploring this landscape is crucial for understanding a molecule's flexibility and how its shape influences its properties and interactions. For pyridine-containing compounds, studies have investigated the conformational preferences, such as the trans conformation of azo-bridges in related structures, and the energy differences between various conformers. nih.gov In complex biological systems, the conformational shifts of proteins upon binding with ligands, including those containing pyridine moieties, are critical for their function and have been studied using computational methods. chemrxiv.org The analysis of the conformational landscape helps in understanding the dynamic nature of molecules and their biological activity.
Spectroscopic Property Prediction and Experimental Validation
Computational methods, particularly DFT, are widely used to predict spectroscopic properties such as vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra. nih.govnih.gov These theoretical predictions can then be compared with experimental data for validation. For instance, the vibrational frequencies of related pyridine derivatives have been calculated and shown to be in good agreement with experimental FT-IR spectra. nih.gov Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra, providing insights into the electronic transitions within the molecule. nih.gov This synergy between theoretical calculations and experimental measurements is a powerful approach for the structural elucidation and characterization of new compounds.
Reaction Mechanism Investigations and Transition State Analysis
Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect reactants to products. Computational chemistry plays a vital role in elucidating these complex pathways. For reactions involving pyridine, theoretical studies have been conducted to map out the potential energy surface, identifying various reaction intermediates and transition states. These investigations help in understanding the energetics of different reaction channels and predicting the most likely reaction pathways. By calculating the energies of transition states, researchers can determine the activation barriers for different steps, providing crucial insights into the reaction kinetics.
Structure-Property Relationship (SPR) Derivations
Computational and theoretical studies, particularly focusing on structure-property relationships (SPR), provide valuable insights into how the chemical structure of a molecule influences its biological activity. For 2-(benzoyl)pyridine derivatives, including this compound, these studies are instrumental in understanding their potential as therapeutic agents. Research in this area has often focused on their activity as tubulin polymerization inhibitors, which is a key mechanism for anticancer drugs.
A significant body of research has explored the structure-activity relationships (SAR) of 2-benzoylpyridine (B47108) analogs. These studies systematically modify different parts of the molecule—the pyridine ring, the benzoyl ring, and the linker between them—to observe the effect on biological endpoints such as inhibitory concentrations (IC₅₀) against cancer cell lines.
One key area of investigation has been the substitution on the benzoyl ring. The parent compound, 2-benzoylpyridine, serves as a scaffold. The introduction of substituents on the phenyl group of the benzoyl moiety can dramatically alter the compound's efficacy. For instance, studies on 6-aryl-2-benzoyl-pyridines have shown that the nature and position of substituents on the benzoyl ring are critical for potent antiproliferative activity. rsc.orgnih.govnih.gov
The presence of methyl groups at the 3 and 5 positions of the benzoyl ring, as in this compound, is a specific modification that influences the molecule's interaction with its biological target. Based on SAR studies of analogous compounds, the dimethyl substitution can have several effects. The methyl groups are electron-donating and increase the lipophilicity of the benzoyl ring. This can enhance membrane permeability and hydrophobic interactions within the binding pocket of a target protein like tubulin.
In a series of 6-aryl-2-benzoyl-pyridine analogs studied as tubulin polymerization inhibitors, modifications on the benzoyl ring (referred to as the A ring in the study) led to significant variations in potency. For example, the parent compound with an unsubstituted benzoyl ring (4a) showed an average IC₅₀ of 5.5 nM against a panel of cancer cell lines. nih.gov The introduction of a single methyl group at the 4-position (4c) resulted in a slight decrease in activity (IC₅₀ of 9.0 nM). However, the combination of a hydroxyl group at the 3-position and a methyl group at the 4-position (4v) dramatically increased the potency, with an average IC₅₀ of approximately 1.8 nM. rsc.orgnih.gov This highlights the sensitivity of the binding site to the substitution pattern on the benzoyl ring.
While direct experimental data for this compound within this specific series is not available, the data from related analogs allow for informed derivations. The 3,5-dimethyl substitution pattern is known to influence the conformation of the benzoyl group relative to the pyridine ring, which can be a critical factor for binding affinity. Molecular docking studies on similar 2-benzoylpyridine derivatives targeting the colchicine (B1669291) binding site of tubulin have revealed the importance of the spatial arrangement of the aromatic rings for effective interaction. nih.govbiorxiv.org The two methyl groups in this compound would flank the carbonyl linker, potentially influencing the dihedral angle between the phenyl and pyridine rings and optimizing the fit within the hydrophobic regions of the binding pocket.
The table below presents data from a study on 6-aryl-2-benzoyl-pyridine derivatives, illustrating the impact of substitutions on the benzoyl ring on their antiproliferative activity against various cancer cell lines. This data is instrumental in understanding the structure-property relationships for this class of compounds and provides a basis for inferring the properties of this compound.
Table 1: Antiproliferative Activity (IC₅₀, nM) of 6-Aryl-2-benzoyl-pyridine Analogs
| Compound | A Ring Substitution | MDA-MB-231 | MDA-MB-468 | SK-MEL-28 | A375 | Average IC₅₀ (nM) |
|---|---|---|---|---|---|---|
| 4a | H | 5.5 | 6.5 | 4.9 | 5.2 | 5.5 |
| 4b | 4-F | 7.9 | 8.5 | 6.8 | 7.2 | 7.6 |
| 4c | 4-CH₃ | 9.2 | 9.8 | 8.5 | 8.6 | 9.0 |
| 4d | 4-OCH₃ | 10.5 | 11.2 | 9.8 | 10.1 | 10.4 |
| 4v | 3-OH, 4-CH₃ | 1.7 | 2.0 | 1.6 | 1.8 | 1.8 |
Data sourced from Chen et al., J Med Chem. 2020;63(2):827-846. rsc.orgnih.gov
The data clearly demonstrates that even subtle changes to the substitution pattern on the benzoyl ring can lead to significant differences in biological activity. The exceptional potency of compound 4v suggests that a combination of hydrogen bond donating capability (from the hydroxyl group) and hydrophobicity/bulk (from the methyl group) at specific positions is highly favorable for activity. rsc.org This underscores the importance of a detailed understanding of the target's binding site topology when designing new inhibitors based on the 2-benzoylpyridine scaffold.
Coordination Chemistry of 2 3,5 Dimethylbenzoyl Pyridine
Ligand Design and Binding Modes
The structure of 2-(3,5-Dimethylbenzoyl)pyridine features two key potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This arrangement allows for various binding possibilities with metal ions.
Pyridine Nitrogen as a Lewis Basic Coordination Site
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a classic Lewis basic site for coordination to metal ions. This is a fundamental and well-documented interaction in coordination chemistry. Transition metals, in particular, readily form complexes with pyridine-containing ligands. The stability and geometry of these complexes are influenced by factors such as the metal's identity, its oxidation state, and the steric and electronic properties of other ligands present. For instance, platinum(II) is known to form stable square planar complexes with pyridine-based ligands.
Keto Group Coordination Potential
The oxygen atom of the keto group also has lone pairs of electrons and can act as a donor to a metal center. Coordination through the keto-oxygen is common, particularly with hard Lewis acidic metal ions. The strength of this interaction can be influenced by the electronic properties of the benzoyl ring. The presence of two methyl groups on the phenyl ring in this compound may have a minor electronic effect on the carbonyl oxygen's basicity.
Chelating and Bridging Ligand Behavior
The proximity of the pyridine nitrogen and the keto-oxygen in this compound suggests the potential for the molecule to act as a bidentate chelating ligand. This would involve the formation of a stable five-membered ring with a metal center. Chelation is a common and stabilizing feature in coordination chemistry, and ligands with similar structures, such as 2-acetylpyridine (B122185), are well-known to form such chelate rings.
Furthermore, the ligand could potentially act as a bridging ligand, coordinating to two different metal centers simultaneously. This could occur through the pyridine nitrogen coordinating to one metal and the keto-oxygen to another, or through a more complex bridging arrangement. Such behavior is crucial in the formation of polynuclear complexes and coordination polymers.
Synthesis of Metal Complexes
The synthesis of metal complexes with a ligand like this compound would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complex's structure and nuclearity would depend on the metal-to-ligand ratio, the nature of the counter-anions, and the reaction conditions.
Transition Metal Complexes (e.g., Ni(II), Cu(I), Ag(I), Rh(I), Pt(II))
While specific studies on the synthesis of transition metal complexes with this compound are not available, general principles suggest that such complexes could be formed.
Ni(II): Nickel(II) complexes with pyridine-based ligands are common and can adopt various geometries, including octahedral and square planar. A search for related compounds shows that Ni(II) can form complexes with ligands containing pyridine moieties, often resulting in six-coordinate, distorted octahedral geometries.
Cu(I) and Ag(I): Copper(I) and Silver(I) are d¹⁰ metal ions and often form linear or trigonal planar complexes. The coordination of this compound to these ions could lead to the formation of discrete mononuclear or polynuclear complexes, depending on the stoichiometry and the anions present.
Rh(I): Rhodium(I) is known to form square planar complexes, which are often important in catalysis.
Pt(II): Platinum(II) complexes, particularly those with N-donor ligands, are extensively studied due to their applications in various fields, including as anticancer agents. Pt(II) typically forms square planar complexes. Research on other substituted pyridine ligands demonstrates their ability to coordinate to Pt(II) centers.
A summary of expected coordination numbers for these metal ions is presented in the table below.
| Metal Ion | Typical Coordination Number(s) | Common Geometries |
| Ni(II) | 4, 6 | Square Planar, Octahedral |
| Cu(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |
| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |
| Rh(I) | 4 | Square Planar |
| Pt(II) | 4 | Square Planar |
Main Group Metal Adducts
Information regarding the formation of adducts between this compound and main group metals is also scarce in the available literature. However, the Lewis basicity of the pyridine nitrogen suggests that it could form adducts with Lewis acidic main group elements such as those from Group 13 (e.g., Al, Ga, In) or Group 14 (e.g., Sn, Ge). For instance, tin(II) chloride is known to form complexes with N-heterocyclic ligands. The interaction would likely involve the donation of the nitrogen's lone pair to an empty orbital on the main group metal.
Structural Characterization of Coordination Compounds
It is anticipated that this compound will act as a bidentate N,O-donor ligand. Upon coordination, the C=O bond of the benzoyl moiety is expected to lengthen, while the C-N bond of the pyridine ring may experience slight adjustments. The geometry of the resulting complex will be influenced by the metal ion's coordination preferences, its oxidation state, and the presence of other ligands.
For instance, studies on copper(II) halide complexes with 2-benzoylpyridine (B47108) have shown the formation of various coordination geometries. The complex Cu(2-BOP)Cl₂ (where 2-BOP is 2-benzoylpyridine) is suggested to be a monomeric tetrahedral species. researchgate.net In contrast, related thiosemicarbazone derivatives of 2-benzoylpyridine form complexes with diverse structures, including mononuclear, dinuclear, and polymeric arrangements, depending on the metal ion and reaction conditions. For example, the copper(II) complex [Cu(L)Cl]₂ (where L is 2-benzoylpyridine 4-allylthiosemicarbazone) was found to be a centrosymmetric, neutral dimer with bridging sulfur atoms. nih.gov
The steric bulk introduced by the two methyl groups on the benzoyl ring of this compound is likely to influence the packing of the complexes in the solid state but is not expected to prevent the formation of coordination compounds. The coordination of this ligand to various metal centers would likely result in complexes with general formulas such as [M(2-(3,5-Me₂BOP))ₓLᵧ]ⁿ⁺, where M is a transition metal, L represents other co-ligands (e.g., halides, water, or other solvent molecules), and x and y denote the stoichiometric coefficients.
A summary of crystallographic data for a related 2-benzoylpyridine thiosemicarbazone ligand and one of its copper(II) complexes is presented below to illustrate the type of structural information that would be anticipated for complexes of this compound.
| Compound/Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |
| H2Bz4Me | Monoclinic | P2₁/c | C=S: 1.68, C-N: 1.32-1.45 | - |
| [Cu(L)Cl]₂ | Triclinic | P-1 | Cu-S: 2.28, Cu-N: 1.98, Cu-Cl: 2.24 | S-Cu-N: 84.5, S-Cu-Cl: 100.2 |
Data for H2Bz4Me (2-benzoylpyridine-N(4)-methylthiosemicarbazone) and its dimeric copper(II) complex [Cu(L)Cl]₂ are sourced from related studies. nih.govresearchgate.net
Electronic and Spectroscopic Properties of Metal Complexes
The electronic and spectroscopic properties of metal complexes provide valuable information about the nature of the metal-ligand bonding, the geometry of the coordination sphere, and the electronic structure of the metal center. Key techniques used to probe these properties include infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the this compound ligand. The free ligand is expected to show a strong absorption band corresponding to the C=O stretching vibration (ν(C=O)), typically in the region of 1650-1700 cm⁻¹. Upon coordination to a metal center through the carbonyl oxygen, this band is expected to shift to a lower frequency (a redshift) due to the weakening of the C=O bond. Similarly, the C=N stretching vibration of the pyridine ring, usually found around 1580-1600 cm⁻¹, may also exhibit a shift upon coordination of the nitrogen atom. The magnitude of these shifts can provide an indication of the strength of the metal-ligand bond.
For example, in complexes of 2-acetylpyridine (N-benzoyl) glycyl hydrazone, the amide I band (related to C=O stretching) of the hydrazide moiety shifts to lower wavenumbers upon coordination, indicating the involvement of the carbonyl group in bonding. ias.ac.in
Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of this compound are expected to be dominated by two types of electronic transitions: ligand-centered (π→π) transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The π→π transitions, originating within the aromatic rings of the ligand, are typically observed in the ultraviolet region.
The charge transfer bands, which involve the promotion of an electron from a metal-based orbital to a ligand-based orbital (MLCT) or vice versa (LMCT), are often found in the visible region and are responsible for the color of many transition metal complexes. The energy of these bands is sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. For instance, the electronic spectra of Cu(II) complexes with isomeric benzoylpyridines have been used to infer the coordination geometry, with different spectral features observed for tetrahedral and octahedral environments. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Upon coordination, the chemical shifts of the protons and carbon atoms of the this compound ligand are expected to change compared to the free ligand. The protons on the pyridine ring and the methyl groups on the benzoyl ring would be particularly sensitive to the coordination event. For instance, in zinc(II) complexes of 2-benzoylpyridine thiosemicarbazone derivatives, significant downfield shifts of the pyridine proton signals are observed upon complexation. researchgate.net
A summary of expected spectroscopic changes upon coordination of this compound is provided below, based on data from related compounds.
| Spectroscopic Technique | Free Ligand (Expected) | Coordinated Ligand (Expected) | Information Gained |
| IR Spectroscopy | ν(C=O): ~1660-1680 cm⁻¹ | ν(C=O): Lower frequency shift | Coordination of carbonyl oxygen |
| ν(C=N): ~1580-1600 cm⁻¹ | ν(C=N): Shift in frequency | Coordination of pyridine nitrogen | |
| UV-Vis Spectroscopy | π→π* transitions in UV region | π→π* transitions, MLCT/LMCT bands in Vis | Electronic structure, coordination geometry |
| NMR Spectroscopy | Characteristic signals for aromatic and methyl protons | Shifts in proton and carbon signals | Solution structure of diamagnetic complexes |
Reactivity and Stability of Coordination Compounds
The reactivity and stability of coordination compounds are governed by a combination of thermodynamic and kinetic factors. The thermodynamic stability of a complex refers to the extent to which it will form under equilibrium conditions and is often quantified by the formation constant (K_f). The kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange or decomposition reactions and is described in terms of lability or inertness. researchgate.net
Thermodynamic Stability: The formation of a five-membered chelate ring by the bidentate coordination of this compound is expected to contribute significantly to the thermodynamic stability of its metal complexes due to the chelate effect. The chelate effect describes the enhanced stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands. researchgate.net The stability of the complexes will also depend on the nature of the metal ion (e.g., its charge, size, and electron configuration) and the solvent system.
Kinetic Stability (Lability/Inertness): The kinetic lability of a complex refers to the ease with which its ligands can be replaced. Complexes that undergo rapid ligand substitution are termed labile, while those that react slowly are considered inert. The lability of a complex is influenced by factors such as the charge on the metal ion, its d-electron configuration, and the geometry of the complex. For example, complexes of d⁸ metals like Ni(II) are often labile, while d³ and low-spin d⁶ complexes (e.g., Cr(III) and Co(III)) are typically inert. dalalinstitute.com
Thermal Stability: The thermal stability of coordination compounds can be investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These methods provide information about the decomposition temperatures and the nature of the decomposition products. The thermal decomposition of complexes of this compound would likely proceed in a stepwise manner, involving the loss of any solvent molecules of crystallization, followed by the decomposition of the organic ligand at higher temperatures. Studies on related complexes, such as those of 2-benzoyl-pyridil-isonicotinoylhydrazone, have shown that the thermal stability is dependent on the specific metal ion. researchgate.net
The reactivity of the coordinated this compound ligand itself could also be of interest. The carbonyl group, for instance, might still be susceptible to nucleophilic attack, although its reactivity would be modified by coordination to the metal center.
Reactivity and Transformations of 2 3,5 Dimethylbenzoyl Pyridine
Reactions at the Ketone Functionality
The carbonyl group (C=O) linking the pyridine (B92270) and the dimethylphenyl moieties is a primary site for nucleophilic attack. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyridine ring.
Reduction to Alcohols
The ketone in 2-(3,5-dimethylbenzoyl)pyridine can be readily reduced to a secondary alcohol, forming (3,5-dimethylphenyl)(pyridin-2-yl)methanol. This transformation is typically achieved using hydride-based reducing agents.
Standard reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rsc.org Aldehydes and ketones are effectively reduced by these reagents to primary and secondary alcohols, respectively. nih.gov The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an aqueous workup, yields the final alcohol product. rsc.org
While NaBH₄ is a milder reagent and can be used in protic solvents like methanol (B129727) or ethanol, LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful workup step. rsc.org
In a related example, the reduction of 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde with NaBH₄ was successfully performed in the presence of acetic acid. The acid serves to quench the intermediate alkoxide, preventing potential intramolecular rearrangement reactions, which highlights a method for achieving selective reductions in complex molecules. nih.gov
Table 1: Common Reducing Agents for Ketones
| Reagent | Formula | Typical Solvents | Reactivity |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Moderate, reduces aldehydes and ketones |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | Strong, reduces ketones, esters, carboxylic acids |
Nucleophilic Additions
The electrophilic carbon of the ketone functionality is susceptible to attack by a variety of nucleophiles beyond hydrides. A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the carbonyl group.
Reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to produce a tertiary alcohol after acidic workup. Such reactions expand the carbon skeleton and introduce a new substituent at the former carbonyl carbon.
Furthermore, activating the pyridine ring via N-acylation to form an N-acylpyridinium salt significantly enhances the electrophilicity of the ring system. This allows for catalytic enantioselective dearomative alkylation using Grignard reagents, providing access to chiral dihydro-4-pyridones. youtube.com This demonstrates how modification of one part of the molecule (the pyridine ring) can facilitate novel reactions at another (the ketone, in a conjugated sense).
Reactions of the Pyridine Ring
The pyridine ring possesses a nitrogen atom that imparts basicity and unique reactivity compared to a simple benzene (B151609) ring. It is generally deactivated towards electrophilic substitution but activated towards nucleophilic attack. quora.com
Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the C2 (ortho) and C4 (para) positions relative to the nitrogen. youtube.comyoutube.com This preference is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. youtube.com In this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be anticipated at the C4 and C6 positions. The Chichibabin reaction, which uses sodium amide (NaNH₂) to introduce an amino group, is a classic example of nucleophilic substitution on pyridine, preferentially occurring at the C2 or C6 position. google.com
N-Oxidation and Quaternization
The lone pair of electrons on the pyridine nitrogen atom allows for reactions analogous to those of tertiary amines, namely N-oxidation and quaternization.
N-Oxidation Treatment of pyridine derivatives with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of the corresponding pyridine N-oxide. google.com This transformation converts the pyridine into a derivative with significantly different electronic properties. For this compound, this would yield this compound 1-oxide.
The N-oxide group is activating for electrophilic aromatic substitution, directing incoming electrophiles to the C4 position. youtube.com A notable example is the nitration of 3,5-dimethylpyridine-N-oxide using a mixture of nitric and sulfuric acid, which yields 4-nitro-3,5-dimethylpyridine-N-oxide. nih.gov This provides a reliable method for introducing substituents onto the pyridine ring that would be difficult to achieve otherwise.
Quaternization The pyridine nitrogen can also act as a nucleophile, attacking electrophiles like alkyl halides to form quaternary pyridinium (B92312) salts. nih.govresearchgate.net For instance, reacting this compound with methyl iodide would yield N-methyl-2-(3,5-dimethylbenzoyl)pyridinium iodide. Microwave-assisted methods have been shown to significantly improve yields and reduce reaction times for the quaternization of various pyridine derivatives. nih.gov The formation of these salts enhances the electron-withdrawing nature of the pyridine ring and is a key step in the synthesis of various functional materials and biologically active molecules. researchgate.net
Reactions of the Benzoyl Ring
The benzoyl ring is a 1,3,5-trisubstituted benzene derivative. Its reactivity towards electrophilic aromatic substitution is governed by the directing effects of the two methyl groups and the deactivating benzoyl substituent.
The two methyl groups are activating and ortho-, para-directing. The ketone group is deactivating and meta-directing. In the case of the 3,5-dimethylbenzoyl group, the directing effects of all three substituents converge. The methyl groups at positions 3 and 5 direct incoming electrophiles to positions 2, 4, and 6. The acyl group at position 1 directs to positions 3 and 5 (which are already occupied). Therefore, electrophilic substitution is strongly favored at the positions ortho to the carbonyl group and para to the methyl groups (the C2 and C6 positions of the benzoyl ring).
Reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) would be expected to introduce a substituent at these activated positions.
Additionally, the methyl groups themselves can undergo reaction. Benzylic positions (the carbon atom attached to an aromatic ring) are particularly reactive and can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains on a benzene ring to carboxylic acid groups. Depending on the reaction conditions, one or both methyl groups on the benzoyl ring of this compound could potentially be oxidized to carboxylic acids.
Electrophilic Aromatic Substitutions
The structure of this compound presents two distinct aromatic rings for potential electrophilic aromatic substitution (EAS): the pyridine ring and the 3,5-dimethylphenyl ring. The reactivity of each ring is governed by the electronic effects of its substituents.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. quimicaorganica.orgyoutube.com This nitrogen deactivates the ring towards electrophilic attack, making EAS reactions on pyridine significantly less favorable than on benzene and requiring more vigorous conditions. quimicaorganica.orgyoutube.comlibretexts.org When substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would result in a highly unstable intermediate with a positive charge on the electronegative nitrogen atom. quora.comyoutube.com The 2-benzoyl substituent on the pyridine ring further deactivates it through its electron-withdrawing nature.
Conversely, the phenyl ring is substituted with two methyl groups and a benzoyl group. The methyl groups at the 3- and 5-positions are electron-donating groups (EDGs) that activate the ring towards EAS. However, the 2-pyridinylcarbonyl (benzoyl) group is a meta-directing deactivator. The interplay of these groups dictates the regioselectivity of substitution on this ring. The activating methyl groups would direct incoming electrophiles to the ortho and para positions (2, 4, 6), while the deactivating benzoyl group directs to the meta positions (3, 5, which are already occupied by methyl groups). Therefore, electrophilic attack is most likely to occur at the positions most activated by the methyl groups, which are the 2-, 4-, and 6-positions of the dimethylphenyl ring.
Given the heavily deactivated nature of the substituted pyridine ring, electrophilic aromatic substitution on this compound is predicted to occur preferentially on the activated 3,5-dimethylphenyl ring.
Predicted Regioselectivity of EAS on this compound
| Reactant Ring | Substituent Effects | Predicted Outcome |
|---|---|---|
| Pyridine Ring | - Nitrogen atom (strong deactivator) - 2-Benzoyl group (strong deactivator) | Highly deactivated. Substitution is highly unlikely under standard EAS conditions. |
| 3,5-Dimethylphenyl Ring | - Two methyl groups (activators, ortho/para-directing) - Benzoyl group (deactivator, meta-directing) | Activated. Substitution is favored at the 2-, 4-, and 6-positions relative to the benzoyl group. |
Formation of Diverse Heterocyclic Derivatives
The carbonyl group and the adjacent pyridine ring in this compound are key functional groups that enable its transformation into a variety of fused and linked heterocyclic systems. These reactions often involve condensation and subsequent cyclization steps.
One major pathway involves reactions targeting the carbonyl group. For instance, condensation reactions with compounds containing active methylene (B1212753) groups, followed by intramolecular cyclization, can lead to the formation of new heterocyclic rings fused to the pyridine core. While specific examples for this compound are not extensively documented in the provided results, analogous structures like 3,5-diacetyl-2,6-dimethylpyridine (B1595985) are known to undergo cyclization with reagents like salicylic (B10762653) aldehyde in acidic media. nih.govresearchgate.net This process involves the protonation of the pyridine nitrogen, which increases the acidity of adjacent methyl or methylene protons, facilitating enolization and subsequent Knoevenagel-type condensation and cyclization. nih.govresearchgate.net
Similarly, the synthesis of thieno[2,3-b]pyridines often proceeds from functionalized pyridine precursors. scielo.br A common strategy involves the introduction of a sulfur-containing nucleophile which then undergoes intramolecular cyclization. Starting from a suitably substituted pyridine, such as one bearing an amino and a thiol group, reaction with α-halogen compounds can lead to the formation of the fused thiophene (B33073) ring. scielo.br
The pyridine nitrogen itself can participate in dearomative cyclization reactions. For example, 2-alkynyl pyridines have been shown to undergo [3+2] cycloaddition with diarylcyclopropenones to yield functionalized indolizinones. rsc.org This highlights the potential for the pyridine moiety within this compound to act as a building block for more complex, saturated heterocyclic systems under specific, metal-free conditions. rsc.org
The following table summarizes potential synthetic routes to heterocyclic derivatives, drawing parallels from the reactivity of similar pyridine-containing compounds.
Potential Heterocyclic Syntheses from this compound Derivatives
| Target Heterocycle | Required Co-reactant/Modification | Reaction Type |
|---|---|---|
| Fused Pyridones | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Condensation-Cyclization |
| Thieno[2,3-b]pyridines | Introduction of amino and thiol groups, followed by reaction with α-halo ketones/esters | Alkylation and Intramolecular Cyclization scielo.br |
| Indolizinones | Modification to a 2-alkynylpyridine derivative, reaction with cyclopropenones | Dearomative [3+2] Cycloaddition rsc.org |
| Pyrimido[2,1-c]-1,2,4-triazines | Conversion to a hydrazinylpyrimidine intermediate, followed by reaction with benzoin (B196080) | Condensation-Cyclization mdpi.com |
Lack of Specific Research Data for this compound in Materials Science and Chemical Sensing Applications
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data regarding the applications of the chemical compound This compound in the fields of materials science and chemical sensors. The specific areas of inquiry, namely the development of materials with tailored electronic and optical properties and the design of chemical sensors like ionophores for metal ion detection, did not yield detailed research findings or data tables directly pertaining to this compound.
While the broader class of pyridine derivatives has been explored for various applications in these fields, the scientific community has not published specific studies on this compound that would allow for a thorough and scientifically accurate discussion of its properties and applications as requested. The available information is limited to predicted chemical properties, and there is no experimental data on its electronic, optical, or sensing capabilities.
Consequently, it is not possible to generate an article that meets the requirements of being thorough, informative, and scientifically accurate while strictly adhering to the requested outline for this compound. Any attempt to do so would involve extrapolation from related but distinct compounds, which would not be scientifically rigorous and would violate the core principles of accuracy.
Therefore, the requested article on the applications of this compound in materials science and chemical sensors cannot be provided at this time due to the absence of the necessary research findings in the public domain.
Future Research Trajectories
Exploration of Novel Synthetic Pathways and Catalytic Systems
While established methods for synthesizing diaryl ketones exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 2-(3,5-Dimethylbenzoyl)pyridine and its derivatives.
Key areas for exploration include:
Advanced Catalytic Systems: Research into novel palladium-catalyzed reactions, such as those involving difluorocarbene transfer or C(sp2)–H thianthrenation, could offer highly efficient and pragmatic approaches for synthesizing a broad range of diaryl ketones, including the target compound. rsc.orgacs.org The development of catalysts like palladium supported on graphitic carbon nitride (Pd/g-C3N4) may also provide new pathways. researchgate.net
Alternative Metal Catalysts: Investigating iron-catalyzed arylations of aroyl cyanides or nickel-catalyzed reductive couplings could provide cost-effective and environmentally benign alternatives to palladium-based systems. nih.govnih.gov
Innovative Carbon Monoxide Surrogates: The use of toxic carbon monoxide gas is a significant drawback in many carbonylation reactions. Future work could focus on developing and utilizing safer and more efficient CO surrogates, such as mannitol-based molecules or benzene-1,3,5-triyl triformate (TFBen), for the synthesis of this compound. researchgate.net
Cascade Reactions: The development of regioselective methods, such as the ring-opening and closing cascade (ROCC) mechanism of isoxazoles, could lead to the novel synthesis of functionalized pyridine (B92270) derivatives like 2-aryl-5-benzoylpyridines. researchgate.net
A summary of potential catalytic systems for future exploration is presented in Table 1.
Table 1: Potential Catalytic Systems for Future Synthesis of this compound
| Catalyst System | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Palladium / Difluorocarbene Transfer | Iodoarene, Arylboronic Acid | High efficiency, use of a safe carbonyl surrogate. | rsc.org |
| Pd/g-C3N4 / TFBen | Aryl Bromides, Arylboronic Acids | Use of a solid CO source, moderate to good yields. | researchgate.net |
| Palladium / C(sp2)–H Thianthrenation | Arenes, Arylboronic Acids | Site-selective C-H activation, good to excellent yields. | acs.org |
| Nickel / Bipyridine Ligand | Carboxylic Acid Chlorides, Alkyl Iodides | High functional group tolerance, useful for hindered ketones. | nih.gov |
Advanced Spectroscopic and Structural Elucidation Techniques
A comprehensive understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing new applications. Future research should employ a suite of advanced analytical techniques.
Crystallographic Studies: Single-crystal X-ray diffraction will remain essential for determining the precise molecular geometry, bond lengths, bond angles, and crystal packing of the compound and its metal complexes. researchgate.netresearchgate.net This information is fundamental to understanding its physical and chemical properties.
Multi-Nuclear NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 2D NMR techniques (COSY, HSQC, HMBC) can provide unambiguous assignments and reveal through-bond and through-space correlations, which are critical for confirming the structure of complex derivatives.
Computational and Spectroscopic Correlation: Future studies should integrate theoretical calculations, such as Density Functional Theory (DFT), with experimental spectroscopic data (FT-IR, Raman, UV-Vis). researchgate.netnih.gov This synergy allows for the detailed assignment of vibrational modes and electronic transitions, providing deep insights into the molecule's electronic structure. researchgate.net For instance, DFT can be used to optimize molecular geometries and predict spectroscopic outcomes, which can then be validated against experimental results from techniques like FT-IR and HRMS. nih.gov
Table 2 outlines key techniques for deeper structural analysis.
Table 2: Advanced Analytical Techniques for Structural Elucidation
| Technique | Purpose | Expected Insights | Reference |
|---|---|---|---|
| Single-Crystal X-ray Diffraction | Determine 3D molecular and crystal structure. | Precise bond lengths/angles, conformation, intermolecular interactions. | researchgate.netresearchgate.net |
| FT-IR & Raman Spectroscopy | Identify functional groups and vibrational modes. | Confirmation of molecular structure, information on bond strengths. | researchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Determine exact molecular weight and formula. | Unambiguous confirmation of elemental composition. | nih.gov |
| Density Functional Theory (DFT) | Model optimized geometry and electronic properties. | Correlation with experimental spectra, prediction of reactivity. | researchgate.netnih.gov |
Deeper Investigation into Structure-Reactivity and Structure-Property Relationships
The interplay between the molecular structure of this compound and its resulting chemical reactivity and physical properties is a rich area for future investigation. The electron-deficient nature of the pyridine ring significantly influences the reactivity of its substituents. researchgate.net
Systematic Derivatization: A key research trajectory will involve the synthesis of a library of derivatives by modifying the substituents on both the pyridine and benzoyl rings. This will allow for a systematic study of how electronic and steric effects influence the compound's properties. For example, studies on related 3,5-disubstituted pyridines have shown that modifying substituents can tune biological activity. nih.govnih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): By correlating the structural modifications with observed changes in reactivity (e.g., in nucleophilic substitution reactions) or properties (e.g., photophysical characteristics), predictive models can be developed. nih.gov Studies on other pyridine derivatives have successfully established such relationships, for instance, in their affinity for biological receptors or their antiproliferative activity. nih.govmdpi.com
Probing Reaction Mechanisms: Detailed mechanistic studies on reactions involving the carbonyl group or the pyridine nitrogen will provide fundamental insights. For example, investigating the pyridinolysis of related carbamoyl (B1232498) chlorides has elucidated the role of the pyridine nucleophile and the stability of reaction intermediates. nih.gov Such studies on this compound could reveal how its specific structure influences reaction pathways.
Expansion of Coordination Chemistry and Materials Science Applications
The pyridine nitrogen and benzoyl oxygen atoms of this compound make it an excellent candidate for use as a ligand in coordination chemistry, opening up a vast field of potential applications in materials science. Pyridine-based ligands are known for their ability to form stable complexes with a wide variety of metal ions, leading to materials with interesting photophysical, catalytic, and electronic properties. researchgate.netnih.govresearchgate.netrsc.org
Novel Coordination Polymers and Metal-Organic Frameworks (MOFs): The compound can act as a building block for self-assembled supramolecular structures. nih.gov By coordinating with various metal ions (e.g., Cu(I), Ni(II), Fe(II)), it could form coordination polymers or MOFs with tailored properties for applications in gas storage, catalysis, or as sensors. researchgate.netfrontiersin.orgrsc.org
Photophysical and Optoelectronic Properties: Copper(I) and Ruthenium(II) complexes with pyridine-based ligands are known for their intriguing photophysical properties, including applications in light-emitting diodes (LEDs). researchgate.netnih.gov Future research should explore the synthesis of metal complexes of this compound and characterize their luminescence, with an eye toward developing new phosphorescent emitters or electrochromic materials. researchgate.netfrontiersin.org
Catalysis: Terpyridine-metal complexes are effective catalysts for various organic transformations. rsc.org Similarly, complexes of this compound could be designed to catalyze specific reactions, leveraging the electronic properties of the ligand to stabilize metal centers in various oxidation states. rsc.org
Table 3 lists the names of the chemical compounds mentioned in this article.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene-1,3,5-triyl triformate |
| Carbon monoxide |
| 2-aryl-5-benzoylpyridines |
| 3,5-disubstituted pyridines |
| Copper |
| Iron |
| Nickel |
| Palladium |
Q & A
Q. What are the established synthetic routes for 2-(3,5-dimethylbenzoyl)pyridine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example:
- Step 1 : React 3,5-dimethylbenzoyl chloride with pyridine derivatives under catalytic conditions (e.g., Pd(PPh₃)₄, K₂CO₃) in toluene/EtOH at 105°C .
- Step 2 : Purify intermediates via column chromatography or recrystallization.
Optimization Tips :- Use hexamine and acetic acid for cyclization steps to improve regioselectivity .
- Employ MnO₂ for oxidation of alcohol intermediates to ketones under mild conditions (THF, rt) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH | 105°C | ~65-75 |
| Oxidation | MnO₂ | THF | rt | >90 |
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridine and benzoyl groups.
- Mass Spectrometry : HRMS for molecular ion verification (e.g., [M+H]⁺).
- X-ray Crystallography : Resolve crystal structure using SHELXL .
Note : Coupled techniques like LC-MS or GC-MS are critical for purity assessment.
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the compound’s bioactivity or reactivity in catalytic systems?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -NO₂) on pyridine reduce electron density, altering reactivity in cross-couplings .
- Methyl groups enhance steric hindrance, affecting ligand-metal interactions in catalysis .
Table 2 : Substituent Effects on Melting Points (Examples)
| Substituent | Position | mp (°C) | Reference |
|---|---|---|---|
| -NO₂ | 3,5 | 192 | |
| -Cl | 2,4 | 173 |
Q. How can computational modeling (e.g., DFT, molecular docking) predict interactions of this compound with biological targets?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian09 at B3LYP/6-311G** level to study electronic properties.
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) based on crystallographic data .
Key Insight : The 3,5-dimethyl groups increase hydrophobic interactions in binding pockets .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
Methodological Answer:
Q. How does the compound’s stability vary under different pH or solvent conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40°C, monitored by HPLC .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize the ketone group against hydrolysis .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
Q. What intermediates are critical in large-scale synthesis, and how are they characterized?
Methodological Answer:
Q. How is the compound’s biological activity evaluated in pesticide or pharmaceutical research?
Methodological Answer:
- In Vitro Assays : Test acetylcholinesterase inhibition via Ellman’s method .
- In Vivo Studies : Use insect models (e.g., Spodoptera frugiperda) with LC₅₀ dose-response curves .
Q. What green chemistry approaches reduce waste in synthesizing this compound?
Methodological Answer:
- Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst Recycling : Recover Pd catalysts via magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
